molecular formula C16H17N3O5 B2981026 N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097864-01-0

N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2981026
CAS No.: 2097864-01-0
M. Wt: 331.328
InChI Key: YHKYECBJEURWSM-UHFFFAOYSA-N
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Description

N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.328. The purity is usually 95%.
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Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

Aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics can lead to the synthesis of N-substituted nicotinamides and related compounds, showcasing potential in developing biologically relevant molecules (Takács et al., 2007). This technique could be applicable in synthesizing derivatives of the compound , suggesting its use in medicinal chemistry for generating molecules of biological interest.

Spirocyclic Dioxopiperazine Derivatives

The synthesis of chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles illustrates a method for generating complex heterocyclic structures (González-Vera et al., 2005). This approach may offer a pathway for designing novel dioxopiperazine derivatives with potential pharmacological applications.

Enaminones as Building Blocks

Enaminones have been utilized as intermediates for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities (Riyadh, 2011). The structural manipulation of enaminones hints at the versatility of compounds like "N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide" in contributing to the discovery of new therapeutic agents.

N-Arylpiperazine-1-carboxamide Derivatives

Research on N-arylpiperazine-1-carboxamide derivatives as nonsteroidal androgen receptor antagonists underscores the therapeutic potential of structurally related compounds in treating conditions like prostate cancer (Kinoyama et al., 2005). This suggests that modifying the structure of "this compound" could explore its application in cancer therapy.

Properties

IUPAC Name

4-ethyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-2-18-7-8-19(15(21)14(18)20)16(22)17-10-11-5-6-13(24-11)12-4-3-9-23-12/h3-6,9H,2,7-8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKYECBJEURWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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